![molecular formula C20H23NO2 B2545305 2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide CAS No. 2319634-02-9](/img/structure/B2545305.png)
2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-1-yl)-N-{7-oxaspiro[35]nonan-1-yl}acetamide is a complex organic compound featuring a naphthalene moiety and a spirocyclic oxetane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the naphthalene derivative, followed by the formation of the spirocyclic oxetane ring. The final step involves the acylation of the amine group to form the acetamide.
Preparation of Naphthalene Derivative: The naphthalene moiety can be synthesized through various methods, such as Friedel-Crafts acylation or alkylation.
Formation of Spirocyclic Oxetane: The spirocyclic oxetane can be synthesized using cyclization reactions involving appropriate precursors like bromomethyl compounds and tosylamide.
Acylation to Form Acetamide: The final step involves the acylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the spirocyclic oxetane can interact with proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-yl-selenyl acetic acid derivatives: These compounds share the naphthalene moiety but differ in their functional groups and overall structure.
Naphthalen-1-yl phenazine-1-carboxamide: Similar in having a naphthalene ring but with different functional groups and applications.
Uniqueness
2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is unique due to its spirocyclic oxetane structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(21-18-8-9-20(18)10-12-23-13-11-20)14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,18H,8-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZKREHSLJIIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=CC=CC4=CC=CC=C43)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)
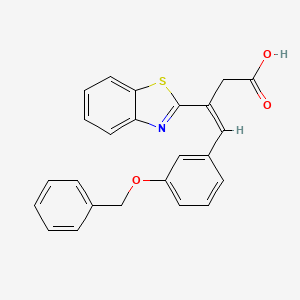
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride](/img/structure/B2545224.png)
![2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2545226.png)
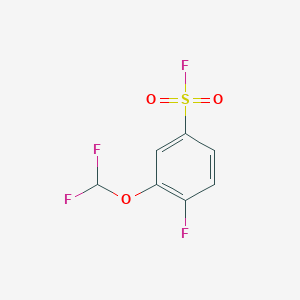
![12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2545231.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2545233.png)
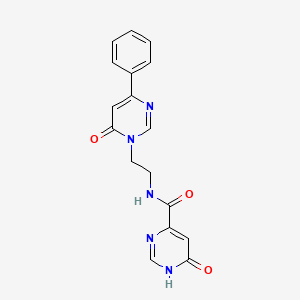
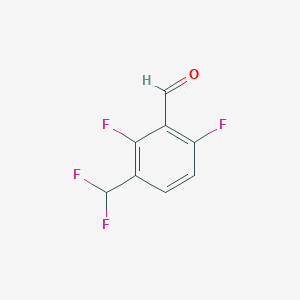
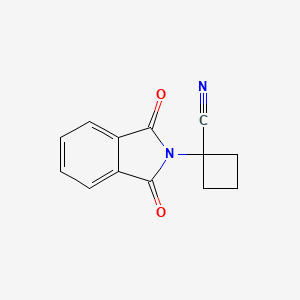
![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)
![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)
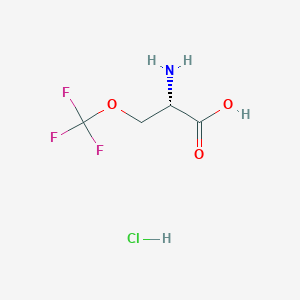
![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)
